7-Isopropyl-4-methyl-1H-indene
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Overview
Description
7-Isopropyl-4-methyl-1H-indene is an organic compound with the molecular formula C13H16 It is a derivative of indene, characterized by the presence of an isopropyl group at the 7th position and a methyl group at the 4th position on the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropyl-4-methyl-1H-indene typically involves the alkylation of indene derivatives. One common method includes the Friedel-Crafts alkylation reaction, where indene is reacted with isopropyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 7-Isopropyl-4-methyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic ring using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature or elevated temperatures.
Substitution: Cl2, Br2, AlCl3, FeCl3, anhydrous conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
7-Isopropyl-4-methyl-1H-indene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals, fragrances, and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Isopropyl-4-methyl-1H-indene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Indene: The parent compound, lacking the isopropyl and methyl substituents.
4-Methylindene: Similar structure but without the isopropyl group.
7-Isopropylindene: Similar structure but without the methyl group.
Comparison: 7-Isopropyl-4-methyl-1H-indene is unique due to the presence of both isopropyl and methyl groups, which can influence its chemical reactivity and physical properties. These substituents can enhance the compound’s stability, solubility, and interaction with biological targets, making it distinct from its simpler analogs.
Properties
IUPAC Name |
4-methyl-7-propan-2-yl-1H-indene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-9(2)11-8-7-10(3)12-5-4-6-13(11)12/h4-5,7-9H,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOMXFUEZNLLKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CCC2=C(C=C1)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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